1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-22-11-13-23(14-12-22)21(25)16-24-15-20(18-9-5-6-10-19(18)24)28(26,27)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSQFRWXHCQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The indole moiety serves as the foundational scaffold for this compound. Fischer indole synthesis remains the most widely reported method for constructing the 1H-indole core. As demonstrated by Suhana and Rajeswari, this reaction involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For this target molecule, the synthesis begins with the reaction of phenylhydrazine and a propanone derivative under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C for 6–12 hours. The cyclization yields 3-methyl-1H-indole as a key intermediate, with yields typically exceeding 70% under optimized conditions.
Critical parameters include:
- Acid catalyst selection : Boron trifluoride ethyl etherate (BF₃·Et₂O) enhances regioselectivity for 3-substituted indoles.
- Solvent system : Acetic acid or ethanol/water mixtures improve reaction homogeneity.
Introduction of the phenylsulfonyl group at the indole’s C-3 position is achieved via electrophilic aromatic substitution. A protocol adapted from palladium-catalyzed coupling reactions involves treating 1H-indole with phenylsulfonyl chloride in the presence of a base (e.g., sodium carbonate or pyridine) at 0–25°C in dichloromethane (DCM). This step proceeds with >85% efficiency when using a 1.2:1 molar ratio of sulfonyl chloride to indole.
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | DCM/water (2:1 v/v) |
| Base | Na₂CO₃ (2.5 equiv) |
| Reaction time | 2–4 hours |
The product, 3-(phenylsulfonyl)-1H-indole, is purified via flash chromatography (0–5% methanol in DCM), yielding a white crystalline solid.
Coupling with 4-Methylpiperazine
The final step involves attaching the 4-methylpiperazine group to the ethanone spacer. A nucleophilic substitution reaction is conducted by refluxing 2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone with 4-methylpiperazine in acetonitrile (MeCN) at 80°C for 12 hours. Catalytic iodine (5 mol%) enhances reaction kinetics, achieving 80–85% conversion.
Optimization insights :
- Solvent selection : MeCN outperforms DMF or DMSO in minimizing side reactions.
- Stoichiometry : A 1.5:1 molar ratio of 4-methylpiperazine to ethanone derivative maximizes yield.
Purification via recrystallization from ethanol/water (3:1) affords the final compound as a hydrochloride salt.
Industrial-Scale Production Considerations
Scalable adaptations of the above steps include:
- Continuous flow reactors : Reduce reaction times by 40% compared to batch processes.
- Catalyst recycling : Palladium catalysts from coupling steps are recovered using polymeric supports, lowering production costs.
- Quality control : HPLC with UV detection (λ = 254 nm) ensures >99% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Step | Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Indole synthesis | Fischer cyclization | 72 | 98 | High |
| Sulfonylation | Electrophilic substitution | 87 | 99 | Moderate |
| Ethanone installation | Alkylation | 68 | 97 | High |
| Piperazine coupling | Nucleophilic substitution | 83 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine or indole rings.
Scientific Research Applications
Scientific Research Applications of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that includes a piperazine ring, an indole moiety, and a phenylsulfonyl group. This compound is studied for its potential use in drug development and materials science.
Medicinal Chemistry
This compound is investigated as a potential pharmacological agent, particularly in the creation of drugs that target cancer and neurological disorders. Certain piperazine-ethyl-amide derivatives, including hexyl homologues, have a high affinity for 5-HT(1A) receptors, suggesting a potential agonist profile .
Biological Applications
The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science
Due to its unique structure, 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is considered a candidate for the creation of novel materials with specific electronic or optical properties.
Industrial Applications
This compound is explored for its potential use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibition of Enzymes: The compound may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Modifications on the Piperazine Ring
- 4-Methylpiperazine vs. Bulky Substituents: The target compound’s 4-methylpiperazine contrasts with benzhydryl (diphenylmethyl)-substituted analogs (e.g., 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone, CAS 850747-36-3). Allylpiperazine Derivatives: Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (e.g., 13a) incorporate allyl groups, enabling further functionalization via click chemistry. Their synthesis involves nucleophilic substitution under mild conditions (room temperature, ethanol/triethylamine), differing from the target compound’s reflux-based synthesis .
Sulfonyl Group Modifications
- Phenylsulfonyl vs. Tosyl or Methoxy-Substituted Sulfonyl: Replacing phenylsulfonyl with tosyl (p-toluenesulfonyl) in 3a (2-(4-(pyridin-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone) introduces a methyl group, slightly increasing hydrophobicity (C: 46.27% vs. similar values in 3a) . Methoxy-substituted analogs (e.g., 7e, 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) exhibit lower melting points (131–134°C vs. 165–167°C for trifluoromethyl-substituted 7f), suggesting improved solubility .
Indole Core and Linker Modifications
- Tetrazole-Thiol vs. Ethanone Linkers: Compounds like 7j (2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone) replace the ethanone bridge with a tetrazole-thiol group, introducing hydrogen-bonding capabilities. This modification correlates with antiproliferative activity in cancer cell lines . Fluorine-Substituted Indoles: Derivatives such as 16 (3-((1-(3-(5-fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one) incorporate fluorine to enhance metabolic stability and binding affinity, as seen in kinase inhibitors .
Table 1: Comparative Analysis of Selected Analogs
Key Findings:
- Antiproliferative Activity : Trifluoromethyl-substituted analogs (e.g., 7f) exhibit higher melting points and enhanced activity compared to methoxy derivatives, likely due to increased electron-withdrawing effects and metabolic stability .
- Synthetic Flexibility : Allyl- and tetrazole-containing derivatives (e.g., 13a, 7j) demonstrate modular synthesis routes, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Receptor Specificity : The target compound’s 4-methylpiperazine and phenylsulfonyl groups are structurally aligned with 5-HT6 receptor antagonists, whereas benzhydryl-substituted analogs show divergent biological targets .
Methodological Considerations
- Spectral Characterization: The target compound’s synthesis likely employs FT-IR and NMR (as in 13a), with key signals for the ethanone carbonyl (~1675 cm⁻¹ in IR) and piperazine protons (δ 2.5–3.5 ppm in ¹H NMR) .
Biological Activity
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone, often referred to as a piperazine derivative, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring , an indole moiety , and a phenylsulfonyl group , contributing to its unique properties. Its molecular formula is with a molecular weight of approximately 342.44 g/mol. The structural characteristics are essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The compound can bind to various receptors, modulating their activity. For instance, it has been studied for its potential effects on the retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in inflammatory responses .
- Enzyme Inhibition : It may inhibit certain enzymes involved in key biochemical pathways. Research indicates that similar compounds have shown low micromolar to nanomolar antiproliferative potency against human cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that derivatives of piperazine exhibit significant antiproliferative effects against various cancer cell lines, with IC50 values as low as 24 nM for certain analogs . This suggests that modifications to the structure can enhance biological activity.
- Inflammatory Diseases : Research has focused on the development of selective RORc inverse agonists derived from similar structures, indicating that such compounds could be beneficial in treating inflammatory diseases like psoriasis and rheumatoid arthritis .
- Neuropharmacology : The compound's interactions with serotonin receptors have been explored, positioning it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's, where modulation of neurotransmitter systems is crucial .
Table 2: Biological Activities and Applications
Q & A
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Structural characterization of this compound typically employs nuclear magnetic resonance (NMR) (¹H and ¹³C), mass spectrometry (MS) , and infrared (IR) spectroscopy . For example:
- NMR identifies substituents on the piperazine and indole rings, resolving coupling constants and confirming regiochemistry .
- MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- IR detects functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches .
Q. What are the common synthetic pathways for analogs with piperazine and sulfonylindole moieties?
Multi-step synthesis often involves:
Sulfonylation : Introducing the phenylsulfonyl group to the indole nitrogen using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
Piperazine coupling : Alkylation or acylation of 4-methylpiperazine with a carbonyl-containing intermediate, requiring catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Table 1 : Key Reaction Conditions for Piperazine Coupling
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Acylation | DCM, DCC, RT, 12h | 65–78 | >95% | |
| Alkylation | K2CO3, DMF, 80°C | 72–85 | >90% |
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in pharmacological assays?
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) require:
- Solvent screening : Test solubility in co-solvents (e.g., PEG-400 or cyclodextrins) to enhance bioavailability .
- pH adjustment : The piperazine moiety’s basicity allows solubility modulation via protonation in acidic buffers (pH 4–6) .
- Dynamic light scattering (DLS) : Confirm colloidal stability in biological media to distinguish true solubility from aggregation artifacts .
Q. What strategies optimize selectivity for target receptors (e.g., serotonin/dopamine) in derivative design?
To enhance receptor specificity:
- Molecular docking : Model interactions between the sulfonylindole group and receptor hydrophobic pockets (e.g., 5-HT2A vs. D2) .
- Bioisosteric replacement : Substitute the phenylsulfonyl group with thiophene or pyridine to alter steric/electronic profiles .
- Pharmacophore mapping : Align piperazine’s nitrogen atoms with key hydrogen-bonding residues in target binding sites .
Q. How should crystallographic data (e.g., X-ray) guide conformational analysis?
Single-crystal X-ray diffraction (as in ) reveals:
- Torsion angles : Between the piperazine and ethanone linker, critical for bioactive conformation.
- Packing interactions : Hydrogen bonds involving the sulfonyl group, influencing solid-state stability.
- Validation : Compare experimental vs. DFT-calculated bond lengths (mean σ(C–C) = 0.002 Å in ).
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in reported IC50 values across cell-based assays?
Q. What analytical methods validate purity when HPLC/MS results conflict with biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
